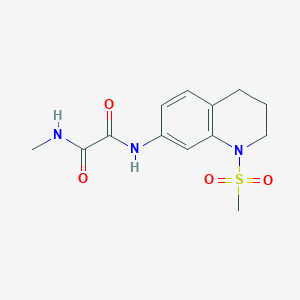

![molecular formula C9H15N3O B2724042 [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1340256-32-7](/img/structure/B2724042.png)

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is stored in a dry environment at a temperature between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 . The InChI key is QSXREDPBMQKKAY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a liquid .Scientific Research Applications

Complex Synthesis and Characterization

Research demonstrates the synthesis and structural characterization of various complexes incorporating pyrazole-derived ligands, highlighting their potential in developing new chemical entities. For instance, the synthesis of mononuclear complexes with pyrazole-derived ligands and their characterization through spectral and structural studies, including single-crystal XRD, reveal the formation of complexes where the pyrazole group acts as a crucial component in complex formation (Sairem et al., 2012).

Reaction Mechanisms and Derivatives Formation

Another study explores the reaction mechanisms of pyrazole derivatives, showing the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles under specific conditions, indicating the versatility and reactivity of pyrazole compounds in synthesizing new derivatives with potential applications in medicinal chemistry and materials science (Baeva et al., 2020).

Supramolecular Chemistry and Photoluminescence

Research into supramolecular chemistry involving pyrazole compounds has led to the synthesis of new mononuclear complexes with significant supramolecular interactions and photoluminescent properties. These findings open avenues for the application of these complexes in materials science, particularly in the development of luminescent materials and sensors (Zhu et al., 2014).

Catalytic and Synthetic Applications

Pyrazole derivatives have been utilized in catalytic processes, demonstrating their utility in methylation reactions. A study reports the Rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, showcasing the potential of pyrazole compounds in facilitating novel catalytic methods for organic synthesis (Grozavu et al., 2020).

Corrosion Inhibition

The application of pyridine-pyrazole type organic compounds as corrosion inhibitors for steel in acidic environments has been investigated, highlighting the efficiency of these compounds in protecting metal surfaces. This research opens up potential applications in industrial processes and materials protection (Tebbji et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQJCUPSZZVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)